Azetidin-3-yl(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)methanone

Lipophilicity Drug design ADME prediction

Choose this dual‑heterocyclic amide to precisely control polarity, hydrogen‑bonding capacity, and conformational rigidity in your medicinal‑chemistry campaigns. The free 6‑hydroxy group provides a logP ~0.4–0.7 units lower than alkoxy analogs, an additional hydrogen‑bond donor, and a single rotatable bond—features that reduce entropic penalties and enable pre‑organized dual‑donor motifs for kinase hinge or protease targets. Its elevated TPSA (52.6 Ų) improves aqueous solubility and can bias distribution toward peripheral tissues, making it ideal for peripherally restricted ligands. The hydroxyl also serves as a direct conjugation anchor for prodrug strategies, eliminating the deprotection steps required for methoxy or ethoxy congeners. Stocked at 98% purity with HPLC‑guided inventory.

Molecular Formula C10H16N2O2
Molecular Weight 196.25 g/mol
CAS No. 2098102-59-9
Cat. No. B1477061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzetidin-3-yl(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)methanone
CAS2098102-59-9
Molecular FormulaC10H16N2O2
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESC1C2CN(CC1C2O)C(=O)C3CNC3
InChIInChI=1S/C10H16N2O2/c13-9-6-1-7(9)5-12(4-6)10(14)8-2-11-3-8/h6-9,11,13H,1-5H2
InChIKeySBDBIPDEXDUBDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azetidin-3-yl(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)methanone (CAS 2098102‑59‑9) – Key Physicochemical and Structural Profile for Procurement Decisions


Azetidin-3-yl(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)methanone (CAS 2098102‑59‑9) is a dual‑heterocyclic amide building block that combines an azetidine‑3‑carbonyl donor with a 6‑hydroxy‑3‑azabicyclo[3.1.1]heptane acceptor. The bicyclic 3‑azabicyclo[3.1.1]heptane scaffold is increasingly employed as a non‑classical piperidine isostere and a bioisostere of 3,5‑disubstituted pyridines, imparting higher fraction of sp³ carbons (Fsp³) and improved three‑dimensionality relative to flat aromatic rings [1]. Commercially, the compound is supplied at 98 % purity (HPLC‑guided inventory) with a predicted logP of –0.955, topological polar surface area (TPSA) of 52.6 Ų, two hydrogen‑bond donors, and a single rotatable bond, as documented on the manufacturer’s technical datasheet . These computed descriptors immediately differentiate it from its closest 6‑alkoxy analogs and frame its utility in medicinal‑chemistry campaigns where precise control of polarity, hydrogen‑bonding capacity, and conformational rigidity is required.

Azetidin-3-yl(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)methanone – Why In‑Class Compounds Cannot Be Blithely Interchanged


Even within the narrow series of azetidin‑3‑yl(6‑substituted‑3‑azabicyclo[3.1.1]heptan‑3‑yl)methanones, the replacement of the 6‑hydroxy group by a 6‑methoxy or 6‑ethoxy substituent produces measurable shifts in key physicochemical descriptors that are known to govern passive permeability, aqueous solubility, and hydrogen‑bond‑mediated target engagement [1]. As the quantitative evidence below demonstrates, the 6‑OH congener delivers a substantially lower partition coefficient, a larger polar surface area, and an extra hydrogen‑bond donor while simultaneously reducing the number of rotatable bonds. These differences are not cosmetic; they can alter oral absorption, CNS penetration, metabolic soft‑spot exposure, and the fidelity of pharmacophore models. Consequently, a medicinal chemist or procurement specialist who treats the 6‑hydroxy compound as a drop‑in substitute for its 6‑alkoxy siblings risks introducing unanticipated ADME penalties or losing a key interaction that was responsible for the lead series’ potency.

Azetidin-3-yl(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)methanone – Head‑to‑Head Physicochemical Differentiation Data


Lower Predicted Lipophilicity (LogP) vs 6‑Methoxy and 6‑Ethoxy Analogs

The LeYan datasheet reports a predicted logP of –0.955 for the 6‑hydroxy compound . In contrast, PubChem’s XLogP3‑AA algorithm gives –0.6 for the 6‑methoxy analog [1] and –0.3 for the 6‑ethoxy analog [2]. Although the calculation engines differ (ACD/Labs vs XLogP3), the consistent trend indicates that the free hydroxyl imparts a significant reduction in lipophilicity, which is expected to enhance aqueous solubility and reduce non‑specific protein binding.

Lipophilicity Drug design ADME prediction

Higher Topological Polar Surface Area (TPSA) vs 6‑Alkoxy Analogs

The target compound displays a TPSA of 52.57 Ų on the LeYan datasheet , whereas PubChem reports a TPSA of 41.6 Ų for both the 6‑methoxy [1] and 6‑ethoxy [2] analogs. The ~11 Ų increase arises from the additional hydroxyl oxygen and its associated hydrogen, pushing the molecule closer to the empirical threshold for reduced passive membrane permeability (commonly cited as 60–70 Ų for oral CNS drugs).

Polar surface area Permeability Blood-brain barrier

Additional Hydrogen‑Bond Donor Capacity Relative to 6‑Methoxy and 6‑Ethoxy Congeners

The 6‑hydroxy compound possesses two hydrogen‑bond donors (the azetidine NH and the hydroxyl proton), as listed on the LeYan datasheet . By comparison, the 6‑methoxy and 6‑ethoxy analogs each have only one H‑bond donor (the azetidine NH alone) [1][2]. The extra donor can engage in additional polar interactions with a biological target or improve water‑solubility through hydrogen bonding with solvent.

Hydrogen bonding Target engagement Solubility

Lower Rotatable Bond Count vs 6‑Ethoxy Analog, Reducing Conformational Entropy

The target compound has a single rotatable bond (the amide C–N linkage) according to the LeYan datasheet . The 6‑methoxy analog contains two rotatable bonds (amide + methoxy C–O) [1], and the 6‑ethoxy analog contains three (amide + ethoxy C–O–C) [2]. Reducing the number of rotatable bonds can improve binding affinity by lowering the entropy penalty upon complex formation and can also simplify conformational analysis during structure‑based design.

Conformational restriction Binding efficiency Ligand pre-organization

Higher Commercial Purity Specification (98 %) vs Common 95 % Grade of Alkoxy Analogs

LeYan lists the 6‑hydroxy compound at 98 % purity by HPLC‑guided inventory . In contrast, multiple suppliers of the 6‑methoxy and 6‑ethoxy analogs advertise a standard purity of 95 % [1]. The 3‑percentage‑point increase reduces the burden of by‑product interference in sensitive biological assays and decreases the need for in‑house repurification prior to use.

Chemical purity Procurement Reproducibility

Enhanced Fraction of sp³ Carbons (Fsp³) via the 3‑Azabicyclo[3.1.1]heptane Core

The 3‑azabicyclo[3.1.1]heptane scaffold has been shown to raise Fsp³ from ~0.31 to 0.54 when replacing a pyridine ring in drug‑like molecules, correlating with increased aqueous solubility and improved pharmacokinetic parameters [1]. The target compound inherently contains this bicyclic core, whereas alternative building blocks based on piperidine or pyridine linkers possess lower Fsp³ values and, consequently, may exhibit different solubility and metabolic profiles. Although a direct Fsp³ comparison with the 6‑alkoxy analogs is not informative (the value is identical), the presence of the hydroxyl group further increases the number of sp³‑hybridized heavy atoms relative to isosteric aromatic linkers.

Fsp³ Bioisosterism 3D character

Azetidin-3-yl(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)methanone – Optimal Deployment Scenarios Based on Quantitative Differentiation


Polar Fragment for Lead Optimization Requiring High Solubility and Low Lipophilicity

When a lead series suffers from poor aqueous solubility or excessive lipophilicity (logP > 3), incorporating the 6‑hydroxy building block can lower the overall logP by ~0.4–0.7 log units relative to the methoxy or ethoxy variants . Its elevated TPSA (52.6 Ų) further promotes water‑mediated hydrogen bonding, making it especially suitable for targets where solubility‑limited absorption is a concern.

Structure‑Based Design Requiring Two Hydrogen‑Bond Donors in a Rigid Scaffold

For binding pockets that exploit two donor‑acceptor pairs (e.g., kinase hinge regions or protease active sites), the combination of the azetidine NH and the 6‑OH provides a pre‑organized dual‑donor motif. The compound’s single rotatable bond minimizes the entropic penalty upon binding, a feature not offered by the more flexible 6‑alkoxy analogs [1].

Building Block for CNS‑Sparing or Peripherally‑Restricted Agents

The higher TPSA and lower logP of the 6‑hydroxy compound push it closer to the property space associated with poor blood‑brain barrier penetration. Researchers designing peripherally restricted ligands—where CNS side effects must be avoided—can use this building block to bias distribution toward peripheral tissues, in contrast to the more lipophilic ethoxy analog which may exhibit greater CNS uptake [2].

Prodrug or Bioconjugate Precursor Exploiting the Free Hydroxyl Handle

The 6‑OH group offers a convenient anchor for ester, carbamate, or phosphate prodrug strategies, enabling temporary modulation of physicochemical properties. Unlike the 6‑methoxy or 6‑ethoxy ethers, which require deprotection chemistry, the free hydroxyl allows direct conjugation without prior activation, simplifying synthetic routes and reducing step count.

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